2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL
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Overview
Description
2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL is an organic compound with the molecular formula C11H23NO. It is a cyclohexanol derivative with an amino group and a tert-butyl group attached to the cyclohexane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which can be derived from cyclohexanone.
Introduction of Functional Groups: The tert-butyl group is introduced via alkylation reactions, while the amino group can be added through reductive amination.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure high yield.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Formation of 2-Amino-4-tert-butyl-1-methylcyclohexanone.
Reduction: Formation of 2-Amino-4-tert-butyl-1-methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathways Involved: Various biochemical pathways, including those related to metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
trans-1-tert-butyl-4-methylcyclohexane: A similar compound with a different functional group arrangement.
2-Amino-4-tert-butylcyclohexanol: Lacks the methyl group present in 2-Amino-4-tert-butyl-1-methylcyclohexan-1-OL.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)8-5-6-11(4,13)9(12)7-8/h8-9,13H,5-7,12H2,1-4H3 |
InChI Key |
WEFAYHCELPHPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1N)C(C)(C)C)O |
Origin of Product |
United States |
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